(3-Methoxy-4-methylphenyl)methanamine
Description
(3-Methoxy-4-methylphenyl)methanamine is a substituted benzylamine derivative characterized by a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring. The methoxy and methyl substituents influence electronic, steric, and pharmacokinetic properties, making it a scaffold of interest for drug discovery .
Properties
IUPAC Name |
(3-methoxy-4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKDRWFTAVNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289599 | |
| Record name | 3-Methoxy-4-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247570-28-1 | |
| Record name | 3-Methoxy-4-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247570-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-methylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-methylphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For instance, 3-methoxy-4-methylbenzonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve efficient reduction of the nitro precursor .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(3-Methoxy-4-methylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Research Findings and Data Tables
Table 1: SIRT2 Inhibitory Activity of Selected Methanamine Derivatives (Adapted from )
| Compound | Substituent (Position) | Linker | % Inhibition at 10 μM | clogP | clogS |
|---|---|---|---|---|---|
| 20 | 4-Carboxyl (phenyl) | Urea | 33 ± 3% | 5.14 | −4.43 |
| 21 | 4-Carboxyl (phenyl) | Urea | 33 ± 3% | 4.92 | −4.12 |
| 22 | 4-Carboxyl (phenyl) | Thiourea | 23 ± 3% | 5.67 | −4.89 |
| 30 | 4-Ethyl formate (phenyl) | Hydroxamic acid | 15 ± 2% | 3.89 | −3.75 |
Biological Activity
(3-Methoxy-4-methylphenyl)methanamine, also known as 3-Methoxy-4-methylphenylamine , is a chemical compound with notable potential in pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 155.21 g/mol. Its structure features a methanamine group attached to a phenyl ring that has a methoxy group at the 3-position and a methyl group at the 4-position, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.21 g/mol |
| Functional Groups | Methoxy, Methyl, Amino |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate various biological pathways, leading to potential therapeutic effects in several conditions, particularly neurological disorders.
Pharmacological Effects
- Antioxidant Activity : Studies have shown that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For example, certain derivatives demonstrated higher antioxidant activity compared to ascorbic acid when tested using the DPPH radical scavenging method .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In particular, it has shown promising results against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating its potential as an anticancer agent .
- Antibacterial and Antifungal Properties : Related compounds have been studied for their antibacterial and antifungal activities, suggesting that this compound could also possess similar properties .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. The presence of the methoxy and methyl groups enhances its binding affinity to biological targets compared to other similar compounds. Comparative analysis with structurally related compounds highlights its unique pharmacological profile:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Methoxyphenamine | Lacks methyl substitution on the phenyl | |
| 4-Methylphenethylamine | Different substitution pattern on phenyl | |
| 3,4-Dimethoxyphenethylamine | Contains two methoxy groups |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- A study demonstrated that certain derivatives exhibited enhanced antioxidant activity compared to established antioxidants like ascorbic acid, indicating their potential utility in oxidative stress-related conditions .
- Research into the anticancer properties revealed that modifications in the compound's structure could lead to increased cytotoxicity against specific cancer cell lines, suggesting avenues for developing new anticancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
